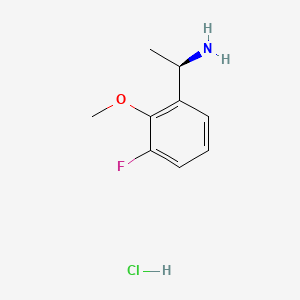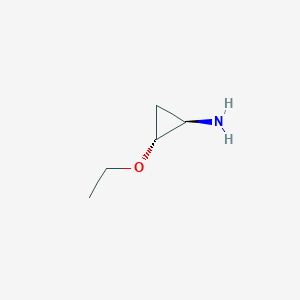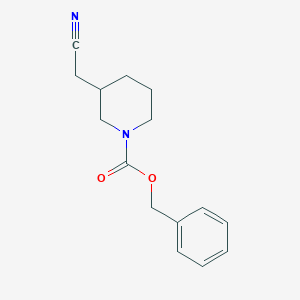
(R)-2-Amino-2-(5-bromopyridin-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C7H9BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both amino and hydroxyl groups in its structure makes it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol typically involves the bromination of 3-pyridinol followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like acetonitrile. The amination step can be carried out using ammonia or an amine derivative under controlled temperature and pH conditions.
Industrial Production Methods
In industrial settings, the production of (2R)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine and alcohol derivatives.
Substitution: Formation of azide, cyanide, and other substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, (2R)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new chemical compounds and materials.
Biology
The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays. It can interact with various biomolecules, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, (2R)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents targeting specific diseases.
Industry
Industrially, the compound is used in the production of specialty chemicals and intermediates. Its unique properties make it suitable for applications in agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of (2R)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups in the compound can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The bromine atom can also participate in halogen bonding, further modulating the compound’s effects.
類似化合物との比較
Similar Compounds
- 2-[(5-bromopyridin-3-yl)amino]ethan-1-ol
- 2-{[(5-bromopyridin-3-yl)methyl]amino}ethan-1-ol dihydrochloride
- 2-(5-bromopyridin-3-yl)ethan-1-ol
Uniqueness
Compared to similar compounds, (2R)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol stands out due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The presence of both amino and hydroxyl groups in the (2R) configuration provides unique opportunities for chemical modifications and applications.
特性
分子式 |
C7H9BrN2O |
|---|---|
分子量 |
217.06 g/mol |
IUPAC名 |
(2R)-2-amino-2-(5-bromopyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H9BrN2O/c8-6-1-5(2-10-3-6)7(9)4-11/h1-3,7,11H,4,9H2/t7-/m0/s1 |
InChIキー |
FIVFUVIGLMTVPC-ZETCQYMHSA-N |
異性体SMILES |
C1=C(C=NC=C1Br)[C@H](CO)N |
正規SMILES |
C1=C(C=NC=C1Br)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13495548.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-{[(4-methylphenyl)(thiophen-2-yl)methyl]amino}ethan-1-one](/img/structure/B13495554.png)
![2-Azaspiro[3.3]heptan-6-amine, bis(trifluoroacetic acid)](/img/structure/B13495562.png)

![N-[(2-methylmorpholin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13495579.png)
![N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B13495584.png)


![rac-(1R,7S)-2-azabicyclo[5.2.0]nonane hydrochloride](/img/structure/B13495616.png)

![tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate](/img/structure/B13495643.png)
![5-[[(2R)-3-amino-2-methyl-propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13495646.png)

